
2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a compound belonging to the class of nicotinic acids, which are derivatives of pyridinecarboxylic acid This compound is characterized by the presence of two methyl groups at positions 2 and 4, and a trifluoromethyl group at position 6 on the nicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the reaction of 6-iodo-2,4-dimethyl-nicotinic acid ethyl ester with trifluoromethyltrimethylsilane in the presence of potassium fluoride and copper(I) iodide in 1-methyl-pyrrolidin-2-one at 70°C. This is followed by hydrogenation using palladium on activated carbon in ethanol and acetic acid under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The process includes careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The trifluoromethyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing processes .
作用机制
The mechanism of action of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 2-Trifluoromethyl-6-pyridinecarboxylic acid
- 4-Methyl-6-(trifluoromethyl)nicotinic acid
- 6-(Trifluoromethyl)-3-pyridinecarboxylic acid
Comparison: Compared to these similar compounds, 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is unique due to the presence of two methyl groups at positions 2 and 4. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it suitable for specific applications where other compounds may not be as effective .
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)13-5(2)7(4)8(14)15/h3H,1-2H3,(H,14,15) |
InChI 键 |
QURCBGJPQRQQHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C(=O)O)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



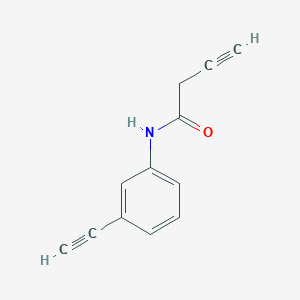

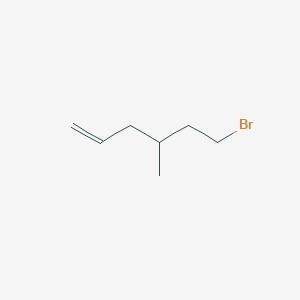
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B13199493.png)
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
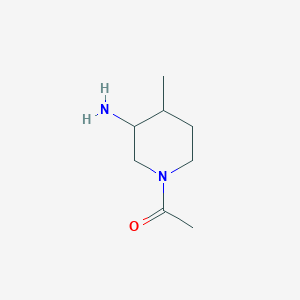
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)
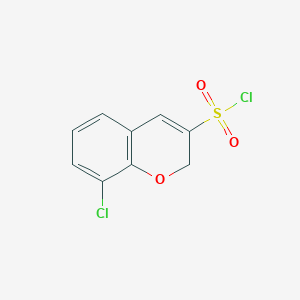
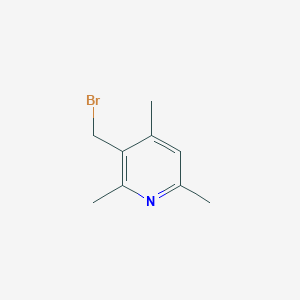

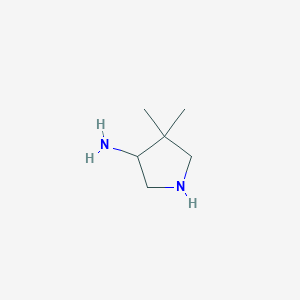
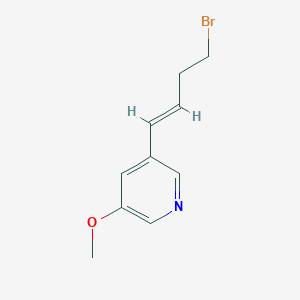
![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)
